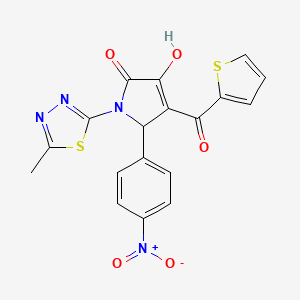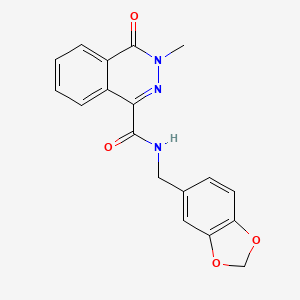![molecular formula C21H13FN4O2S B11129901 (3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11129901.png)
(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazole, and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the indole, thiazole, and triazole rings, followed by their assembly into the final structure. Common synthetic methods might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Triazole Ring: This can be synthesized using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to improve yield and reduce costs. This might include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions might target the double bonds or the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, potentially leading to a wide variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indoles, thiazoles, and triazoles.
Aplicaciones Científicas De Investigación
The compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of such a compound would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting their activity.
Interacting with Receptors: Modulating their signaling pathways.
Disrupting Cellular Processes: Such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Such as tryptophan or serotonin.
Thiazole Derivatives: Such as thiamine (vitamin B1).
Triazole Derivatives: Such as fluconazole (an antifungal drug).
Uniqueness
The unique combination of indole, thiazole, and triazole rings in the compound could confer unique biological activities and properties, making it a valuable target for further research.
Propiedades
Fórmula molecular |
C21H13FN4O2S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H13FN4O2S/c1-25-15-5-3-2-4-14(15)17(19(25)27)18-20(28)26-21(29-18)23-16(24-26)11-8-12-6-9-13(22)10-7-12/h2-11H,1H3/b11-8+,18-17- |
Clave InChI |
HMDUGKPXCZRBHE-JRXUEOJXSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3)/C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide](/img/structure/B11129822.png)

![N-(furan-2-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129826.png)

![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11129845.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11129846.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11129861.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11129862.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129870.png)
![4-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11129875.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11129876.png)
![2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11129890.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11129895.png)
